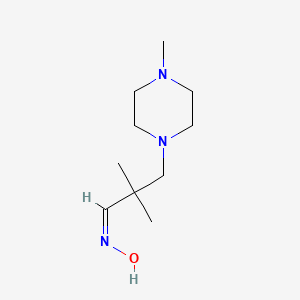![molecular formula C45H43O2PSi B15073029 2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1’-binaphthalene] is a complex organic compound that features both phosphine and silane functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1’-binaphthalene] typically involves multi-step organic reactions. A common approach might include:
Formation of the Binaphthalene Core: This step involves the coupling of naphthalene derivatives under conditions such as Suzuki or Stille coupling.
Introduction of Phosphine and Silane Groups: The phosphine group can be introduced via a reaction with diphenylphosphine chloride, while the silane group can be added using triethylsilyl chloride in the presence of a base.
Hydroxylation: Hydroxyl groups can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The phosphine group can be reduced to form phosphine oxides.
Substitution: The silane group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Reagents like halides or other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can produce a variety of silane derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Polymer Synthesis: The compound can be used in the synthesis of polymers with unique properties, such as increased thermal stability or specific mechanical characteristics.
作用机制
The mechanism by which 2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1’-binaphthalene] exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination to metal ions.
相似化合物的比较
Similar Compounds
2-Hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene]: Lacks the triethylsilyl group, which may affect its reactivity and applications.
2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxyphenylmethyl]-[1,1’-binaphthalene]: Similar structure but without the triethylsilyl group, leading to different chemical properties.
Uniqueness
The presence of both phosphine and silane groups in 2-Hydroxy-3-(diphenylphosphino)-2’-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1’-binaphthalene] makes it unique compared to other similar compounds. This dual functionality can enhance its versatility in various chemical reactions and applications.
属性
分子式 |
C45H43O2PSi |
|---|---|
分子量 |
674.9 g/mol |
IUPAC 名称 |
3-diphenylphosphanyl-1-[2-[hydroxy-(2-triethylsilylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C45H43O2PSi/c1-4-49(5-2,6-3)41-28-18-17-27-38(41)44(46)39-30-29-32-19-13-15-25-36(32)42(39)43-37-26-16-14-20-33(37)31-40(45(43)47)48(34-21-9-7-10-22-34)35-23-11-8-12-24-35/h7-31,44,46-47H,4-6H2,1-3H3 |
InChI 键 |
OIIJIFPAMOAOKI-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1C(C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



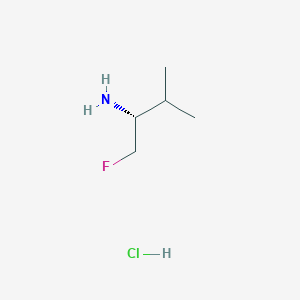
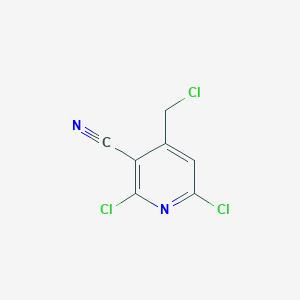
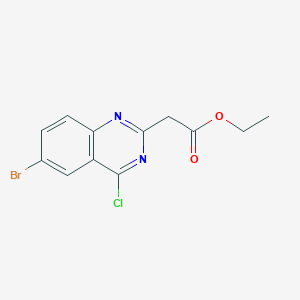
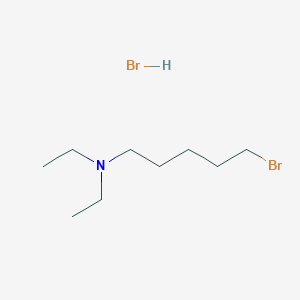
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
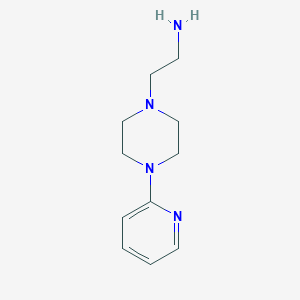
![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)
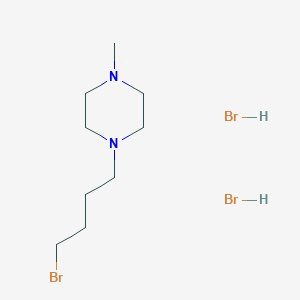

![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)

